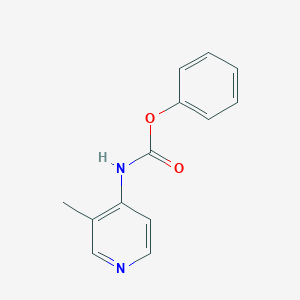
phenyl N-(3-methylpyridin-4-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenyl N-(3-methylpyridin-4-yl)carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including pharmaceuticals, agriculture, and chemical synthesis. This compound features a phenyl group attached to a carbamate moiety, which is further linked to a 3-methylpyridin-4-yl group. The unique structure of this compound makes it an interesting subject for research and application in different scientific domains.
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenyl N-(3-methylpyridin-4-yl)carbamate can be synthesized through various methods. One common approach involves the reaction of phenyl isocyanate with 3-methylpyridin-4-amine in the presence of a suitable solvent such as toluene. The reaction is typically carried out at elevated temperatures to facilitate the formation of the carbamate linkage. Another method involves the use of carbamoyl chlorides, which react with substituted phenols to form the desired carbamate .
Industrial Production Methods
Industrial production of this compound often employs continuous flow systems to enhance efficiency and yield. For instance, the reaction of amines with dimethyl carbonate in the presence of solid catalysts has been reported as an environmentally friendly and efficient method for carbamate synthesis . This approach minimizes the use of hazardous materials and reduces energy consumption, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Phenyl N-(3-methylpyridin-4-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can convert the carbamate group into amines or other reduced forms.
Substitution: The phenyl and pyridinyl groups can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peroxymonocarbonate ions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can lead to a variety of substituted derivatives, enhancing the compound’s versatility in different applications.
Scientific Research Applications
Phenyl N-(3-methylpyridin-4-yl)carbamate is an organic compound with a molecular formula of C13H12N2O2 and a molecular weight of approximately 232.25 g/mol. It consists of a phenyl group linked to a carbamate moiety, further substituted with a 3-methylpyridine group. Carbamates, like this compound, are esters or salts derived from carbamic acid and are known for their diverse biological activities and applications in medicinal chemistry. this compound's unique structure and substitution patterns make it a candidate for targeted biological activity.
Potential Applications
This compound has potential applications in various fields. Its applications are rooted in its interactions with biological targets, such as enzymes or receptors, which may explain its pharmacological effects. Techniques such as molecular docking simulations or surface plasmon resonance are used to quantify binding interactions in interaction studies.
Pharmaceutical Research
- Lead Compound: this compound may serve as a lead compound in drug development due to the diverse biological activities exhibited by carbamates.
- Antimicrobial Properties: Compounds containing pyridine moieties often demonstrate significant antimicrobial properties, suggesting that the presence of the 3-methylpyridine group may enhance the interaction with biological targets, potentially leading to therapeutic effects.
- Anti-inflammatory and Analgesic Activities: Studies have shown that similar compounds can exhibit anti-inflammatory and analgesic activities.
- Neuroprotective Aromatic Carbamates: Aromatic carbamates can increase the Bcl-2/Bax ratio to an antiapoptotic state and activate autophagy .
Chemical Synthesis
The synthesis of this compound can be achieved through several methods, allowing for efficient production while minimizing byproducts. Methods to synthesize the compound include:
- Using appropriate starting materials and catalysts
- Following multi-step reactions
- Employing efficient production techniques
Mechanism of Action
The mechanism of action of phenyl N-(3-methylpyridin-4-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues, leading to enzyme inhibition or modulation of receptor activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and π-π stacking, contributing to the compound’s overall biological activity .
Comparison with Similar Compounds
Phenyl N-(3-methylpyridin-4-yl)carbamate can be compared with other carbamate derivatives, such as:
Phenyl N-methyl-N-(2-pyridyl)carbamate: Similar in structure but with different substitution patterns, leading to variations in reactivity and biological activity.
Tert-butyl (4-hydroxybutyl)carbamate: Used in different applications due to its distinct functional groups and properties.
N-(pyridin-4-yl)pyridin-4-amine: Shares the pyridinyl moiety but differs in the overall structure and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C13H12N2O2 |
|---|---|
Molecular Weight |
228.25 g/mol |
IUPAC Name |
phenyl N-(3-methylpyridin-4-yl)carbamate |
InChI |
InChI=1S/C13H12N2O2/c1-10-9-14-8-7-12(10)15-13(16)17-11-5-3-2-4-6-11/h2-9H,1H3,(H,14,15,16) |
InChI Key |
BCQJUMFIDKSRQO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CN=C1)NC(=O)OC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















